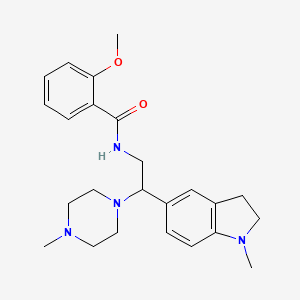

2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Description

2-Methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a methoxy group at the 2-position. The compound features a 1-methylindolin-5-yl moiety and a 4-methylpiperazine group linked via an ethyl chain.

Properties

IUPAC Name |

2-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-26-12-14-28(15-13-26)22(18-8-9-21-19(16-18)10-11-27(21)2)17-25-24(29)20-6-4-5-7-23(20)30-3/h4-9,16,22H,10-15,17H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSMAOLOCOQROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 408.546 g/mol. The structure features:

- A methoxy group at the 2-position of the benzamide.

- An indoline moiety which is known for its diverse biological interactions.

- A piperazine ring , contributing to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as carbonic anhydrases, which play a role in cancer progression.

- Receptor Interaction : The piperazine moiety may facilitate interaction with various receptors, enhancing the compound's bioactivity against cancer cell lines .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Anticancer Activity : Studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy.

- Neuroprotective Properties : The indoline structure is associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

In Vitro Studies

In vitro studies have shown that this compound significantly inhibits the proliferation of several cancer cell lines. For instance:

- Breast Cancer Cell Lines : The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

In Vivo Studies

In vivo studies using animal models have revealed:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives reported in the literature, particularly those evaluated for anticancer activity. Below is a comparative analysis based on and :

Table 1: Structural and Physicochemical Comparison

Notes:

- Structural Differences : The target compound’s 1-methylindolin-5-yl group distinguishes it from analogs like 1e–1g , which incorporate benzothiazole/imidazole/oxazole cores. The indoline moiety may enhance blood-brain barrier penetration compared to bulkier heterocycles in 1e–1g .

- Biological Activity : Compounds 1e–1g demonstrated sub-micromolar IC₅₀ values against cancer cell lines (e.g., 1e: IC₅₀ = 0.87 μM for HepG2). The absence of thioether or chlorobenzyl groups in the target compound suggests divergent mechanisms of action .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 1e–1g , involving amide coupling and piperazine functionalization. However, its indoline component may require additional steps, reducing yield compared to 1f (81.08%) .

Table 2: Pharmacophore Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.